Isobutyllithium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

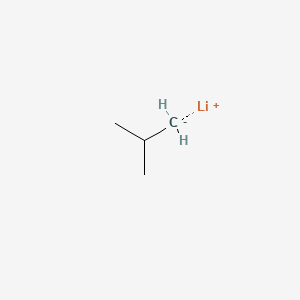

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-methanidylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZVEWRRAVASGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370563 | |

| Record name | ISOBUTYLLITHIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-36-5 | |

| Record name | (2-Methylpropyl)lithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYLLITHIUM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpropyl)lithium; isobutyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 920-36-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

isobutyllithium CAS number and physical properties

An In-depth Technical Guide to Isobutyllithium

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of reagents is paramount for ensuring experimental success and safety. This guide provides a detailed overview of this compound, a reactive organolithium reagent.

CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 920-36-5 .[1][2][3][4][5]

Physical Properties

This compound is a colorless to yellow liquid.[1] It is a highly reactive organometallic compound often used in organic synthesis.[1] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C4H9Li[1][2][3] |

| Molecular Weight | 64.06 g/mol [2][3][4][5] |

| Appearance | Colorless to Yellow Liquid[1] |

| Density | 0.69 g/mL at 20 °C[5] |

| Flash Point | -4.0 °C (closed cup)[4][5] |

| Storage Temperature | 2-8°C[1][5] |

| Solubility | Soluble in nonpolar solvents such as hexane and diethyl ether.[1] |

Reactivity and Handling

This compound is a pyrophoric liquid, meaning it can ignite spontaneously when exposed to air.[1][6] It also reacts violently with water and moisture.[1] Due to its high reactivity, it must be handled with extreme caution under an inert atmosphere, such as in a glovebox or using air-free techniques.[1]

Below is a diagram illustrating the key reactivity hazards and corresponding handling precautions for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 920-36-5 [chemicalbook.com]

- 4. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutyllithium for Researchers and Drug Development Professionals

Introduction

Isobutyllithium is a highly reactive organometallic compound that serves as a potent nucleophile and strong base in organic synthesis.[1] Its utility is particularly pronounced in the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures relevant to pharmaceutical development.[1] This guide provides essential technical data, a procedural overview for its application, and a representative experimental protocol for professionals engaged in chemical research and drug discovery.

Core Properties of this compound

This compound, systematically named (2-methylpropyl)lithium, consists of an isobutyl group covalently bonded to a lithium atom.[1] Its chemical formula is C₄H₉Li.[1][2] The compound is typically supplied as a solution in a hydrocarbon solvent, such as heptane, due to its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1][3] Extreme caution and handling under an inert atmosphere are mandatory.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₄H₉Li | PubChem[2], Guidechem[1] |

| Molecular Weight | 64.06 g/mol | Sigma-Aldrich[3][4], ChemicalBook[5] |

| Alternate Molecular Weight | 64.1 g/mol | PubChem[2] |

| Monoisotopic Mass | 64.08642872 Da | PubChem[2] |

| CAS Number | 920-36-5 | Sigma-Aldrich[3][4], ChemicalBook[5] |

| Appearance | Colorless to yellow liquid | Guidechem[1] |

| Density | 0.69 g/mL at 20 °C (for a ~1.7M solution in heptane) | Sigma-Aldrich[3] |

Logical Workflow for Application in Synthesis

The primary application of this compound is as a reagent in organic synthesis, particularly for lithiation reactions or as a nucleophile. The following diagram illustrates a generalized workflow for its use in a laboratory setting.

Caption: Generalized workflow for a synthesis reaction using this compound.

Experimental Protocol: General Procedure for a Small-Scale Lithiation Reaction

The following protocol is a generalized representation for the safe handling and use of an organolithium reagent like this compound in a research setting. This procedure is adapted from established safety protocols for organolithium reagents.[6]

Objective: To perform a safe and effective lithiation reaction on a small scale (mmol) in a laboratory fume hood.

Materials:

-

Reaction flask (e.g., Schlenk flask) with a stir bar

-

Rubber septum

-

Inert gas source (Argon or Nitrogen) with a bubbler

-

Syringes and needles (Luer-lock recommended)

-

Cooling bath (e.g., dry ice/acetone)

-

Anhydrous solvent

-

Substrate to be lithiated

-

This compound solution (e.g., 1.7 M in pentane or heptane)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

Methodology:

-

System Preparation:

-

Assemble the reaction flask with a stir bar and seal it with a rubber septum.

-

Flame-dry the glassware under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.

-

Add the substrate and anhydrous solvent to the flask via syringe.

-

-

Reaction Setup:

-

Establish a positive pressure of inert gas by connecting the flask to a gas line with an oil bubbler outlet.

-

Immerse the reaction flask in a cooling bath set to the desired temperature (e.g., -78 °C for many lithiation reactions). Allow the contents to cool for several minutes with gentle stirring.

-

-

Reagent Transfer and Addition:

-

CAUTION: this compound is pyrophoric. Handle with extreme care under an inert atmosphere.

-

Using a clean, dry syringe, carefully draw the required volume of this compound solution from the reagent bottle. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.

-

Slowly add the this compound solution dropwise to the cooled, stirring reaction mixture. Monitor the internal temperature to prevent exothermic runaway.

-

-

Reaction and Quenching:

-

Allow the reaction to stir at the specified temperature for the required duration as determined by the specific chemical transformation.

-

Once the reaction is deemed complete, quench it by slowly adding a suitable quenching agent while the flask is still cold.

-

Allow the mixture to warm to room temperature.

-

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Perform an aqueous extraction to remove salts and water-soluble components.[7]

-

Collect the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[7][8]

-

Purify the crude product using appropriate techniques such as column chromatography or distillation.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]

- 4. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Preparation of Isobutyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyllithium (i-BuLi) is a highly reactive organometallic reagent with the chemical formula (CH₃)₂CHCH₂Li.[1][2] As an organolithium compound, it is a potent strong base and a nucleophile, widely employed in organic synthesis and polymerization.[3][4] Its applications range from initiating polymerization reactions of monomers like styrene and butadiene to deprotonating weakly acidic compounds to form carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] Due to its highly pyrophoric nature, igniting spontaneously upon contact with air, and its violent reactivity with water, this compound requires specialized handling and storage procedures under an inert atmosphere.[3][5] It is commercially available as a solution, typically in hydrocarbon solvents like heptane or hexanes.[1][3]

Synthesis of this compound

The primary and most common industrial method for preparing this compound is the direct reaction of an isobutyl halide (chloride or bromide) with lithium metal in a hydrocarbon solvent. This method is analogous to the synthesis of other commercial alkyllithiums, such as n-butyllithium.[6]

Core Reaction:

2 Li + (CH₃)₂CHCH₂X → (CH₃)₂CHCH₂Li + LiX (where X = Cl, Br)

This reaction involves a stoichiometry of two moles of lithium for every one mole of the isobutyl halide.[7] One equivalent of lithium forms the organolithium compound, while the second equivalent reacts with the halogen to form the corresponding lithium halide salt (LiCl or LiBr).[7] The reaction is typically carried out under an inert argon atmosphere at optimized temperatures in a hydrocarbon solvent.[6]

Selection of Precursors and Solvents

-

Isobutyl Halide : Both isobutyl chloride and isobutyl bromide can be used as precursors.[6][8] Isobutyl chloride is often preferred for large-scale manufacturing.[6] The reaction of isobutyl chloride with lithium results in the precipitation of lithium chloride (LiCl).[7] When isobutyl bromide is used, the resulting lithium bromide (LiBr) may form a soluble mixed cluster with the this compound product.[7]

-

Lithium Metal : The reaction is often initiated using lithium metal in the form of a dispersion, which has a high surface area.[6] To facilitate a faster reaction initiation, the lithium metal used can be alloyed with a small percentage (0.8-3%) of sodium.[6][7]

-

Solvent : Hydrocarbon solvents such as hexanes or heptanes are standard for this preparation due to the excellent solubility of alkyllithiums in these media.[6] Heptane is often chosen for synthetic applications if subsequent removal of other solvents like THF is required.[6]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established procedures for alkyllithium preparations. All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[9][10]

Protocol: Synthesis from Isobutyl Chloride and Lithium Metal

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

-

Source of dry, inert gas (Argon is preferred as lithium can react with nitrogen at high temperatures).[11]

-

Schlenk line or glovebox for inert atmosphere manipulation.[10]

-

Anhydrous heptane or hexanes.[6]

-

Isobutyl chloride, freshly distilled.[13]

Procedure:

-

Apparatus Setup : Assemble the reaction flask setup and dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas.[9]

-

Reactant Charging : Under a positive pressure of argon, charge the reaction flask with lithium metal (slight molar excess, e.g., 2.1 equivalents) and anhydrous hydrocarbon solvent (e.g., heptane).[6]

-

Initiation : Begin stirring the lithium-solvent slurry. Heat the mixture to reflux (for hexane, approx. 67-69°C).[12]

-

Halide Addition : Add a small amount of isobutyl chloride from the addition funnel to initiate the reaction. A vigorous reflux or a noticeable exotherm indicates initiation.[12]

-

Controlled Addition : Once the reaction has initiated, add the remaining isobutyl chloride dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the temperature.[12]

-

Reaction Completion : After the addition is complete, continue to stir the reaction mixture at reflux for an additional period (e.g., 1-3 hours) to ensure full conversion.[12]

-

Workup and Isolation : Allow the reaction mixture to cool to room temperature. The byproduct, lithium chloride, will be present as a fine white precipitate.[7] Let the solid settle.

-

Filtration/Decantation : Carefully transfer the supernatant solution containing this compound to a clean, dry storage vessel via cannula filtration under inert gas pressure.

-

Titration : The concentration of the resulting this compound solution must be determined by titration before use. A common method involves titration against a known concentration of a weak acid, such as biphenyl-4-methanol, which produces a colored endpoint.[7]

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis of alkyllithiums, which are applicable to this compound. Commercial preparations provide a benchmark for achievable concentrations.

| Parameter | Value/Condition | Source |

| Precursor | Isobutyl chloride or Isobutyl bromide | [6] |

| Stoichiometry | ~2 moles of Lithium per mole of Isobutyl Halide | [7] |

| Solvent | Heptane, Hexanes, Cyclohexane | [6][7] |

| Reaction Temperature | Reflux temperature of the solvent (e.g., ~70°C for hexane) | [12] |

| Typical Concentration | ~1.7 M (~16% in heptane) | [1] |

| Storage Temperature | 2–8 °C | [1][3] |

Mandatory Visualizations

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Workflow for Handling this compound

Caption: Safe handling workflow for pyrophoric reagents.

Stability and Storage

Organolithium reagents like this compound exhibit limited thermal stability. The primary decomposition pathway for alkyllithiums with β-hydrogens is β-hydride elimination, which produces an alkene (isobutylene) and lithium hydride (LiH), an insoluble greyish powder.[6]

(CH₃)₂CHCH₂Li → (CH₃)₂C=CH₂ + LiH

The rate of decomposition is accelerated by impurities, particularly alkoxides formed from exposure to oxygen, and by higher temperatures.[6] To maximize shelf life, this compound solutions must be stored under an inert atmosphere in a tightly sealed container, protected from moisture and air.[5] It is strongly recommended that they be stored in an explosion-proof refrigerator at temperatures between 2°C and 8°C.[1][3][6]

Safety Precautions

This compound is an extremely hazardous material that requires stringent safety protocols.

-

Pyrophoricity : The reagent is pyrophoric and will ignite spontaneously on contact with air.[3] It also reacts violently with water, releasing flammable gases.[2] All transfers and reactions must be conducted under a dry, inert atmosphere (argon or nitrogen) using air-free techniques such as a glovebox or Schlenk line.[3][9]

-

Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves.[5][9]

-

Handling : Use only oven-dried glassware.[9] For transfers of small volumes (<50 mL), a properly dried and purged gas-tight syringe can be used.[9][14] For larger volumes, cannula transfer is required.[14] Never work alone when handling organolithium reagents.[9]

-

Spill Management : Keep a container of powdered lime, dry sand, or another suitable non-combustible absorbent material nearby to smother small spills. Do not use water or carbon dioxide fire extinguishers , as they will react violently with the organolithium. A Class D (dry powder) fire extinguisher is required.[4][9]

-

Quenching : Unused or residual this compound must be quenched safely. This can be done by slowly adding the reagent to a beaker of a non-reacting solvent like hexane, cooling the mixture in an ice bath, and then slowly adding a less reactive alcohol like isopropanol dropwise, followed by a more reactive alcohol like methanol, and finally, carefully, water.[9]

References

- 1. This compound technical, 16 heptane 1.7 M 920-36-5 [sigmaaldrich.com]

- 2. This compound | C4H9Li | CID 2734901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. US5523447A - Organolithium process - Google Patents [patents.google.com]

- 13. Isobutyl chloride - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structure and Chemical Bonding of Isobutylyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyllithium ((CH₃)₂CHCH₂Li), a primary alkyllithium reagent, is a cornerstone in organic synthesis, valued for its potent nucleophilicity and basicity. Its utility in pharmaceutical and fine chemical manufacturing hinges on a nuanced understanding of its structural characteristics and bonding, which dictates its reactivity and aggregation state in solution. This technical guide provides a comprehensive overview of the molecular structure and chemical bonding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its structural relationships.

Molecular Structure and Aggregation

Like other alkyllithium compounds, this compound exhibits a strong tendency to form aggregates, a phenomenon driven by the electron-deficient nature of the lithium atoms and the desire to maximize coordination. The degree of aggregation is highly dependent on the solvent environment.

In non-coordinating hydrocarbon solvents such as hexane or cyclohexane, this compound predominantly exists as a hexamer , (i-BuLi)₆. In the solid state, it also adopts a hexameric structure. The presence of donor solvents, such as diethyl ether or tetrahydrofuran (THF), can lead to the formation of lower aggregates, most notably tetramers , (i-BuLi)₄, through coordination of the solvent molecules to the lithium atoms. This deaggregation significantly influences the reactivity of the reagent, with lower aggregates generally exhibiting higher reactivity.[1]

Solid-State Structure of Hexameric this compound

The crystal structure of donor-unsupported this compound has been determined by X-ray powder diffraction, revealing a hexameric arrangement.[2] At -80 °C, it exists as an ordered triclinic α-phase, while at ambient temperature, it forms a disordered orthorhombic, plastic-crystalline γ-phase.[2] The core of the hexamer consists of a distorted Li₆ octahedron, with each isobutyl group's α-carbon capping a triangular face of the octahedron.

Table 1: Selected Interatomic Distances and Angles for Hexameric Isobutylyllithium (α-phase at -80 °C)

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Li-Li | 2.45 - 2.65 |

| Li-C(α) | 2.18 - 2.25 |

| Bond Angles | |

| Li-C(α)-Li | ~68 |

| C(α)-Li-C(α) | ~105 |

Data extracted from the supplementary information of Bodach, A. et al., Chem. Commun., 2018, 54, 10734-10737.[2]

Chemical Bonding in Isobutylyllithium Aggregates

The bonding within this compound aggregates is complex and cannot be described by simple two-center, two-electron bonds. Instead, it is characterized by delocalized, multi-center covalent bonding .[3] The Li-C bond is highly polarized due to the large electronegativity difference between lithium (0.98) and carbon (2.55).[3]

In the hexameric structure, the bonding can be conceptualized as a set of four-center, two-electron (4c-2e) bonds, where each α-carbon atom interacts with three lithium atoms of a triangular face of the Li₆ core.[4] This electron-deficient bonding model explains the stability of the aggregate structure. The isobutyl groups are located on the exterior of the cluster, making the α-carbons available for nucleophilic attack.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of organolithium compounds in solution.

Table 2: Typical NMR Chemical Shifts for Isobutylyllithium in Hydrocarbon Solvent

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (α-CH₂) | ~ -0.9 | triplet | Broadened due to quadrupolar effects of Li and aggregation. |

| ¹H (β-CH) | ~ 1.8 | multiplet | |

| ¹H (γ-CH₃) | ~ 1.1 | doublet | |

| ¹³C (α-CH₂) | ~ 15 | Highly shielded due to the attached lithium. | |

| ⁷Li | ~ 1.5 - 2.0 | singlet | Chemical shift is sensitive to the aggregation state and solvent. |

Note: These are approximate values and can vary with concentration, temperature, and solvent.

Experimental Protocols

Synthesis of Isobutylyllithium

Reaction: (CH₃)₂CHCH₂Cl + 2Li → (CH₃)₂CHCH₂Li + LiCl

Materials:

-

Isobutyl chloride (freshly distilled)

-

Lithium metal (dispersion in mineral oil or wire/rod)

-

Anhydrous hydrocarbon solvent (e.g., pentane, hexane, or heptane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Lithium Preparation: Lithium dispersion is washed with the anhydrous solvent to remove the mineral oil. If using lithium wire or rod, it should be cut into small pieces to expose a fresh surface. The lithium is then transferred to the reaction flask under an inert atmosphere.

-

Reaction Initiation: A small portion of isobutyl chloride dissolved in the anhydrous solvent is added to the stirred lithium suspension. The reaction may need to be initiated by gentle warming.

-

Addition of Isobutyl Chloride: Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining isobutyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion and Filtration: After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete reaction. The solution is then allowed to cool, and the precipitated lithium chloride and any unreacted lithium are allowed to settle. The supernatant solution of this compound is then carefully cannulated into a storage vessel under an inert atmosphere.

-

Titration: The concentration of the this compound solution must be determined by titration (e.g., Gilman double titration) before use.

NMR Sample Preparation for Air-Sensitive Organolithium Compounds

-

Glassware Preparation: An NMR tube and a small vial are oven-dried and then cooled under a stream of inert gas.

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, a small aliquot of the this compound solution is transferred to the vial.

-

Addition of Deuterated Solvent: An appropriate deuterated solvent (e.g., benzene-d₆, cyclohexane-d₁₂) is added to the vial to dissolve the sample.

-

Transfer to NMR Tube: The solution is then transferred to the NMR tube using a syringe or a Pasteur pipette.

-

Sealing: The NMR tube is sealed with a tight-fitting cap and wrapped with Parafilm to prevent contamination from air and moisture.

Visualizations

Caption: Aggregation equilibrium of this compound in different solvent environments.

Caption: Schematic representation of the multi-center bonding in a fragment of the this compound hexamer.

References

The Nucleophilic Nature of Isobutyllithium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent basicity and nucleophilicity. Among these, isobutyllithium, a branched-chain alkyllithium, offers a unique reactivity profile that is instrumental in the construction of complex molecular architectures, a critical aspect of drug discovery and development. This technical guide provides an in-depth exploration of the nucleophilic character of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in harnessing its synthetic potential.

The high degree of polarization in the carbon-lithium bond imbues the isobutyl group with significant carbanionic character, making it a powerful nucleophile for the formation of carbon-carbon bonds.[1] This reactivity is fundamental to its application in areas such as the synthesis of chiral alcohols and the functionalization of carbonyl compounds, which are key intermediates in pharmaceutical manufacturing. Understanding the nuances of this compound's reactivity, including the influence of solvent and aggregation state, is crucial for optimizing reaction outcomes and ensuring reproducibility.

Quantitative Data on the Nucleophilicity of this compound

The nucleophilicity of an organolithium reagent is intrinsically linked to its basicity. A common measure of basicity is the pKa of the conjugate acid. For this compound, the conjugate acid is isobutane.

| Parameter | Value | Reference |

| pKa of Conjugate Acid (Isobutane) | ~50 | [1] |

The yield of nucleophilic addition reactions provides a practical measure of nucleophilic efficacy. The following table presents the yield for the synthesis of 2-methyl-1-phenylpropan-1-ol, the product of the nucleophilic addition of this compound to benzaldehyde.

| Reactants | Product | Yield (%) | Reference |

| This compound, Benzaldehyde | 2-methyl-1-phenylpropan-1-ol | >95% (estimated) | Adapted from[2] |

Note: The yield is an estimation based on a similar reaction with n-butyllithium and cinnamaldehyde, as a specific literature value for the this compound-benzaldehyde reaction was not found.

Experimental Protocols

General Handling and Safety Precautions for Organolithium Reagents

This compound is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e-g., argon or nitrogen). All glassware should be oven- or flame-dried prior to use to remove any traces of moisture. Reactions are typically conducted at low temperatures to control the exothermicity. For detailed safety protocols, refer to established guidelines for handling air- and moisture-sensitive reagents.

Protocol for the Nucleophilic Addition of this compound to Benzaldehyde

This protocol is adapted from a procedure for the addition of n-butyllithium to cinnamaldehyde and is expected to provide a high yield of 2-methyl-1-phenylpropan-1-ol.[2]

Materials:

-

This compound in heptane (1.7 M)

-

Benzaldehyde (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Argon or nitrogen gas supply

-

Dry glassware (two-necked round-bottom flask, addition funnel, magnetic stir bar)

Procedure:

-

Reaction Setup: Assemble a dry, 500-mL, two-necked flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under a positive pressure of argon.

-

Reagent Preparation: In the flask, place freshly distilled benzaldehyde (10.6 g, 0.1 mol) dissolved in 100 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of this compound: Add this compound solution (65 mL of 1.7 M solution in heptane, 0.11 mol) dropwise to the stirred benzaldehyde solution over 30 minutes, maintaining the temperature at -78 °C.[2]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Quenching: Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.[2]

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a 1-L separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Separate the layers and extract the aqueous phase with three 100-mL portions of diethyl ether.[2]

-

Isolation and Purification: Combine the organic layers, wash with two 100-mL portions of brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield the crude product, 2-methyl-1-phenylpropan-1-ol.[2] The crude product can be further purified by flash chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism of this compound with Benzaldehyde

The reaction proceeds via a nucleophilic addition of the isobutyl carbanion to the electrophilic carbonyl carbon of benzaldehyde.

Caption: Mechanism of nucleophilic addition of this compound to benzaldehyde.

Experimental Workflow for the Synthesis of 2-methyl-1-phenylpropan-1-ol

This diagram outlines the key steps in the synthesis, from reaction setup to product isolation.

Caption: Experimental workflow for the synthesis of 2-methyl-1-phenylpropan-1-ol.

Conclusion

This compound is a powerful and versatile nucleophile in the synthetic chemist's toolbox. Its strong basicity and distinct steric profile make it a valuable reagent for the construction of complex organic molecules, particularly in the context of drug discovery and development where the synthesis of novel chemical entities is paramount. This guide has provided a comprehensive overview of the nucleophilic nature of this compound, supported by quantitative data, a detailed experimental protocol, and clear mechanistic and workflow diagrams. By understanding and applying the principles outlined herein, researchers can effectively leverage the reactivity of this compound to achieve their synthetic goals.

References

Isobutyllithium: A Potent and Selective Tool in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Isobutyllithium, a commercially available organolithium reagent, has carved a significant niche in organic synthesis as a strong, yet sterically hindered, base. Its unique reactivity profile allows for highly selective deprotonations and metalations, often providing advantages over more commonly used alkyllithiums like n-butyllithium. This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols associated with this compound, with a particular focus on its utility in the synthesis of complex molecules relevant to the pharmaceutical industry. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated with clear, concise diagrams.

Introduction

Organolithium reagents are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through their potent nucleophilic and basic properties.[1] Among the various commercially available alkyllithiums, this compound offers a distinct combination of high basicity and moderate steric hindrance. This often translates to enhanced selectivity in proton abstraction, minimizing competing nucleophilic addition reactions.

This guide will delve into the fundamental characteristics of this compound, its applications as a strong base in deprotonation and metalation reactions, and provide practical guidance for its safe and effective use in a laboratory setting.

Physicochemical Properties and Handling

This compound is a highly reactive organometallic compound that requires careful handling under inert and anhydrous conditions. It is typically supplied as a solution in hydrocarbon solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₉Li | [PubChem] |

| Molecular Weight | 64.06 g/mol | [Sigma-Aldrich] |

| CAS Number | 920-36-5 | [Guidechem] |

| Appearance | Colorless to pale yellow solution | [Guidechem] |

| pKa of Conjugate Acid (Isobutane) | ~53 |

Table 2: Solubility of Isobutyillithium

| Solvent | Solubility | Notes |

| Hexanes | Commercially available in solutions (e.g., 1.7 M) | Good solubility |

| Heptane | Commercially available in solutions (e.g., 1.7 M) | Good solubility |

| Diethyl Ether | Soluble | Often used as a reaction solvent |

| Tetrahydrofuran (THF) | Soluble | Reacts at temperatures above -15 °C |

| Toluene | Soluble | Can be used as a reaction solvent |

| Water | Reacts violently |

Safety and Handling:

This compound is pyrophoric, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water and other protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard air-free techniques such as Schlenk lines or gloveboxes. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

This compound as a Strong Base: Key Applications

The primary utility of this compound in organic synthesis stems from its ability to act as a powerful base for the deprotonation of a wide range of substrates.

Deprotonation of Acidic C-H Bonds

This compound is effective for the deprotonation of terminal alkynes, activated methylene groups, and other weakly acidic C-H bonds. Its steric bulk can sometimes offer different selectivity compared to less hindered bases.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. A directing group (DG) on the aromatic ring coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. This compound can be an effective reagent for DoM, although it is often used in conjunction with additives like TMEDA (tetramethylethylenediamine) to break up aggregates and enhance reactivity.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be used in common synthetic transformations. All procedures must be carried out under a strict inert atmosphere.

General Protocol for Deprotonation and Electrophilic Quench

This protocol outlines a general procedure for the deprotonation of a generic substrate followed by reaction with an electrophile.

Materials:

-

Substrate (1.0 equiv)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

This compound solution (1.05-1.2 equiv)

-

Electrophile (1.1-1.5 equiv)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the substrate and anhydrous solvent.

-

The solution is cooled to the desired temperature (typically -78 °C for sensitive substrates) using a dry ice/acetone bath.

-

This compound solution is added dropwise via syringe, maintaining the internal temperature below the specified limit.

-

The reaction mixture is stirred at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

-

The electrophile is added, either neat or as a solution in the reaction solvent, at a rate that maintains the desired reaction temperature.

-

The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

The reaction is carefully quenched by the slow addition of the quenching solution at low temperature.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with the chosen organic solvent.

-

The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.

-

The crude product is purified by an appropriate method (e.g., flash column chromatography, crystallization).

Applications in Pharmaceutical and Agrochemical Synthesis

While direct examples in blockbuster drug synthesis are not as prevalent as for n-butyllithium, the unique reactivity of this compound makes it a valuable reagent in the synthesis of complex, biologically active molecules. Its use is often found in the early stages of discovery and development, where precise control of regioselectivity is paramount.

Conclusion

This compound is a powerful and selective strong base that serves as a valuable tool for organic chemists in both academic and industrial settings. Its distinct steric profile allows for regioselective deprotonations that might be difficult to achieve with other alkyllithium reagents. By understanding its properties, handling requirements, and reaction characteristics, researchers can effectively leverage this compound to construct complex molecular targets with high precision. As the demand for more sophisticated and selectively synthesized molecules in drug discovery and development continues to grow, the strategic application of reagents like this compound will undoubtedly remain a key component of the synthetic chemist's toolkit.

References

Navigating the Solvent Landscape: A Technical Guide to Isobutyllithium Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isobutyllithium in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document compiles available information, including data on its common isomers, to offer valuable guidance for its use in research and development. Furthermore, detailed experimental protocols for determining the concentration of this compound solutions are provided to ensure accurate and reproducible experimental outcomes.

Core Concept: Solubility of this compound

This compound ((CH₃)₂CHCH₂Li), a potent organolithium reagent, is widely utilized as a strong base and a nucleophile in organic synthesis. Its effectiveness in these roles is intrinsically linked to its solubility in the reaction medium. Generally, this compound, like other alkyllithiums, exhibits good solubility in nonpolar hydrocarbon solvents and ethereal solvents.[1] This solubility is a consequence of the largely covalent character of the carbon-lithium bond and the tendency of organolithium compounds to form aggregates in solution.

The choice of solvent is critical as it can significantly influence the reactivity, stability, and aggregation state of the this compound. Hydrocarbon solvents such as pentane, hexane, and heptane are common choices for storing and using this compound, as they are relatively inert. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are also effective at solvating this compound, often leading to less aggregation and enhanced reactivity. However, it is crucial to note that ethereal solvents can be slowly cleaved by organolithium reagents, particularly at elevated temperatures.

Data Presentation: Solubility of Butyllithium Isomers

Precise, quantitative solubility data for this compound across a range of solvents and temperatures is scarce in publicly available literature. However, information on commercially available solutions and data for its isomers, n-butyllithium and tert-butyllithium, can provide valuable insights into its solubility characteristics.

| Compound | Solvent | Reported Concentration/Solubility | Notes |

| This compound | Heptane | ~1.7 M (~16%) | Commercially available solution. |

| Hexanes | 0.7M | Commercially available solution. | |

| n-Butyllithium | Hexane | 1.6 M, 2.5 M, 10.0 M | Commercially available solutions. Soluble in various organic solvents like pentane, hexane, and benzene.[1] |

| Cyclohexane | Soluble | Used as a solvent for n-butyllithium solutions.[2] | |

| Diethyl Ether | Soluble | n-Butyllithium is soluble in diethyl ether.[2] | |

| tert-Butyllithium | Pentane | 1.7 M, 1.9 M | Commercially available solutions.[3] |

| Hydrocarbon Solvents | Sparingly soluble in non-polar solvents. | Generally less soluble than n-butyllithium in hydrocarbons.[4] |

Experimental Protocols: Determining this compound Concentration

The accurate determination of the concentration of this compound solutions is paramount for stoichiometric control in chemical reactions. Due to their reactivity with air and moisture, the molarity of these solutions can change over time. Several methods are employed for their titration.

Method 1: Gilman Double Titration

The Gilman double titration method is a classic and reliable technique to determine the concentration of active organolithium species, distinguishing them from non-basic impurities like lithium alkoxides.[5]

Principle: This method involves two separate titrations. The first titration determines the total basicity of the solution (organolithium + other bases like lithium hydroxide or alkoxides). The second titration determines the concentration of the non-organolithium bases after the active organolithium has been selectively quenched. The difference between the two results gives the accurate concentration of the organolithium reagent.

Reagents and Equipment:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

1,2-dibromoethane

-

Anhydrous diethyl ether or THF

-

Degassed, deionized water

-

Buret, pipettes, Erlenmeyer flasks

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

Part A: Total Base Titration

-

Under an inert atmosphere, carefully transfer a precise volume (e.g., 1.00 mL) of the this compound solution into an Erlenmeyer flask containing degassed deionized water (e.g., 20 mL). The this compound will react exothermically with water.

-

Add a few drops of phenolphthalein indicator to the aqueous solution.

-

Titrate the resulting lithium hydroxide solution with the standardized HCl solution until the pink color disappears.

-

Record the volume of HCl used (V_total).

Part B: Non-Organolithium Base Titration

-

Under an inert atmosphere, transfer a precise volume (identical to Part A, e.g., 1.00 mL) of the this compound solution into an Erlenmeyer flask containing a solution of 1,2-dibromoethane (e.g., 0.5 mL) in anhydrous diethyl ether or THF (e.g., 5 mL).

-

Stir the mixture for a few minutes to ensure complete reaction of the this compound.

-

Add degassed deionized water (e.g., 20 mL) to the flask.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized HCl solution until the pink color disappears.

-

Record the volume of HCl used (V_impurities).

Calculation: The molarity of the this compound solution is calculated using the following formula:

Molarity (M) = [ (V_total - V_impurities) * M_HCl ] / V_this compound

Where:

-

V_total = Volume of HCl used in Part A (in L)

-

V_impurities = Volume of HCl used in Part B (in L)

-

M_HCl = Molarity of the standardized HCl solution (in mol/L)

-

V_this compound = Volume of the this compound solution used (in L)

Method 2: Direct Titration with an Indicator

Simpler, single-titration methods are also available, which are often quicker but may be less precise if significant amounts of non-alkyllithium bases are present.

Principle: A known amount of a suitable indicator that can be deprotonated by the organolithium reagent to give a distinct color change is used. The organolithium solution is then titrated with a standard solution of a secondary alcohol until the color disappears.

Reagents and Equipment:

-

Standardized sec-butanol in xylene solution

-

Indicator such as 1,10-phenanthroline or N-benzylbenzamide

-

Anhydrous THF

-

Buret, pipettes, Erlenmeyer flasks

-

Inert atmosphere setup

Procedure (using 1,10-phenanthroline):

-

Under an inert atmosphere, add a small crystal of 1,10-phenanthroline to a flask containing anhydrous THF.

-

Add a precise volume (e.g., 1.00 mL) of the this compound solution to be standardized. A distinct color will form, indicating the presence of the organolithium.

-

Titrate this solution with the standardized sec-butanol solution until the color disappears.

-

Record the volume of the sec-butanol solution used.

Calculation: The molarity of the this compound is calculated based on the stoichiometry of the reaction between the organolithium and the alcohol (typically 1:1).

Spectroscopic Methods for Concentration Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a non-destructive method for determining the concentration of organolithium reagents. By adding a known amount of an internal standard to the NMR tube containing the this compound solution, the concentration can be determined by comparing the integration of the reagent's signals to that of the standard. This method can also provide information about the aggregation state of the organolithium species in solution.

UV-Vis Spectroscopy: While not as common for direct quantification of this compound, UV-Vis spectroscopy can be employed in certain titration methods where the endpoint is marked by a distinct color change of an indicator. The change in absorbance at a specific wavelength can be monitored to determine the equivalence point of the titration.

Mandatory Visualization

Caption: Workflow for determining this compound concentration.

References

- 1. Page loading... [guidechem.com]

- 2. N-Butyllithium [chemeurope.com]

- 3. tert-Butyllithium, 1.9M solution in pentane, AcroSeal , Thermo Scientific Chemicals 800 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Isobutyllithium Reactions with Electrophiles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Organolithium reagents are cornerstone tools in modern organic synthesis, valued for their potent nucleophilicity and basicity. Among them, isobutyllithium presents a unique profile of reactivity, influenced heavily by factors such as aggregation state, solvent, and the nature of the electrophilic partner. This technical guide provides an in-depth examination of the core mechanisms governing the reactions of this compound with various electrophiles. It covers the fundamental principles of aggregation, delineates the primary reaction pathways including nucleophilic addition and metalation, summarizes quantitative data, and provides detailed experimental protocols for practical application.

The Core of Reactivity: Aggregation State

A critical aspect governing the reactivity of this compound, like other alkyllithiums, is its existence not as a simple monomer but as soluble aggregates in solution. The degree of aggregation is highly dependent on the solvent, concentration, and temperature. In non-coordinating hydrocarbon solvents, alkyllithiums typically form large aggregates, such as hexamers or octamers. The introduction of coordinating Lewis basic solvents, like diethyl ether (DEE) or tetrahydrofuran (THF), breaks down these larger structures into less-aggregated, yet more reactive, species such as tetramers and dimers.

This deaggregation is crucial because the reactivity of the organolithium is generally considered to be inversely proportional to its aggregation state. Monomeric species, though present in very low concentrations, are often the most reactive. The reaction mechanism can therefore be complex, potentially involving pathways where the aggregate itself reacts or, more commonly, where a deaggregation equilibrium precedes the reaction with the electrophile.

Data Presentation: Aggregation States

The following table summarizes the known aggregation states of butyllithium isomers in common laboratory solvents. While data for n-butyllithium is most prevalent, the principles are applicable to this compound, with expected variations due to steric hindrance.

| Reagent | Solvent | Predominant Aggregation State(s) | Citation(s) |

| n-Butyllithium | Hydrocarbon (e.g., Hexane) | Hexamer / Octamer | [1] |

| n-Butyllithium | Diethyl Ether (DEE) | Tetramer | [1] |

| n-Butyllithium | Tetrahydrofuran (THF) | Dimer-Tetramer Mixture | [1] |

| Isopropyllithium | Pentane with TMEDA | Dimer | [2] |

| Phenyllithium | Diethyl Ether (DEE) | Dimer-Tetramer Mixture | |

| Phenyllithium | Tetrahydrofuran (THF) | Monomer-Dimer Mixture |

Note: TMEDA (Tetramethylethylenediamine) is a strong Lewis base often used to deaggregate organolithium reagents.

General Mechanisms of Reaction with Electrophiles

This compound exhibits dual reactivity, acting as either a potent nucleophile or a strong base . The predominant pathway is dictated by the nature of the electrophile, steric factors, and reaction temperature.

-

Nucleophilic Attack: The electron-rich carbanionic center of this compound attacks electron-deficient centers. This is the primary mechanism in reactions with carbonyls, epoxides, and some alkyl halides.

-

Metalation (Proton Abstraction): As a strong base (the pKa of isobutane is ~53), this compound can deprotonate substrates with acidic protons (pKa < ~40). This is common with terminal alkynes, activated C-H bonds, and heterocycles.

Low temperatures (e.g., -78 °C) typically favor nucleophilic addition, while higher temperatures can promote metalation or side reactions.

Key Reactions and Mechanisms

Nucleophilic Addition to Carbonyl Compounds

This is a hallmark reaction of organolithiums. This compound readily adds to the electrophilic carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.

The mechanism involves the attack of the isobutyl carbanion on the carbonyl carbon, forming a tetrahedral lithium alkoxide intermediate. This intermediate is stable until it is protonated during the workup step.

Reactions with Other Electrophiles

The versatility of this compound extends to a range of other electrophiles. The table below summarizes typical outcomes.

| Electrophile Type | Example | Product Type | Typical Yield | Notes |

| Aldehyde | Benzaldehyde | Secondary Alcohol | High | Reaction is typically fast at low temperatures. |

| Ketone | Acetone | Tertiary Alcohol | High | Forms a tertiary alcohol upon workup. |

| Epoxide | Ethylene Oxide | Primary Alcohol | Good-High | Attacks the less substituted carbon. |

| Alkyl Halide | Benzyl Bromide | Alkylated Product | Variable | Can be complicated by elimination and metal-halogen exchange. |

| Carbon Dioxide | CO₂ | Carboxylic Acid | Good | Forms a lithium carboxylate intermediate. |

| Aryl Halide | Bromobenzene | Aryllithium | High | Primarily proceeds via lithium-halogen exchange, not direct substitution. |

Experimental Protocols

Handling this compound requires stringent anhydrous and anaerobic conditions due to its pyrophoric nature. The following is a generalized protocol for the addition to a carbonyl compound.

General Protocol: Addition of this compound to a Ketone

Materials:

-

Three-neck round-bottom flask, equipped with a magnetic stir bar, rubber septum, nitrogen inlet, and thermometer.

-

Anhydrous diethyl ether or THF.

-

Ketone (e.g., cyclohexanone), freshly distilled.

-

This compound in heptane (commercially available solution).

-

Saturated aqueous ammonium chloride (NH₄Cl) for quenching.

-

Standard glassware for workup and purification.

Procedure:

-

Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

Solvent and Substrate: Add anhydrous ether (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Add the ketone (1.0 eq) to the solvent.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the this compound solution (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: While the flask is still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted this compound and the lithium alkoxide intermediate.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol product by flash column chromatography or distillation.

Safety Considerations

-

Pyrophoricity: this compound and other alkyllithiums can ignite spontaneously upon exposure to air. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using proper air-free techniques (e.g., Schlenk line or glovebox).

-

Reactivity with Water: Alkyllithiums react violently with water and other protic sources. Ensure all glassware and solvents are scrupulously dried.

-

Thermal Stability: Solutions of this compound can decompose upon warming, particularly in THF. Reactions are typically conducted at low temperatures to minimize side reactions and decomposition.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling organolithium reagents.

Conclusion

The reactivity of this compound with electrophiles is a nuanced process governed by a dynamic interplay of aggregation state, solvent effects, and the intrinsic properties of the reacting partners. A thorough understanding of these principles is paramount for achieving desired chemical transformations efficiently and safely. By controlling reaction conditions, particularly solvent and temperature, chemists can steer the reaction towards either nucleophilic addition or metalation, making this compound a powerful and versatile reagent for the construction of complex organic molecules.

References

Theoretical Insights into the Reactivity of Isobutyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutyllithium, a primary alkyllithium reagent, plays a significant role in organic synthesis as a strong base and nucleophile. Understanding its reactivity at a molecular level is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. However, direct theoretical and computational studies on this compound are notably scarce in the scientific literature. This technical guide provides an in-depth exploration of the theoretical principles governing this compound reactivity, drawing upon computational studies of analogous alkyllithiums, such as n-butyllithium and sec-butyllithium, to infer its behavior. The guide covers the fundamental aspects of its aggregation in solution, the influence of solvents, and the computational methodologies employed to investigate its reaction mechanisms.

Introduction to this compound

This compound ((CH₃)₂CHCH₂Li) is a commercially available organolithium reagent widely used in organic synthesis.[1] Like other alkyllithiums, its reactivity is intrinsically linked to its aggregation state and the solvent system employed.[2] The steric bulk of the isobutyl group, intermediate between that of n-butyllithium and sec-butyllithium, suggests a nuanced reactivity profile that warrants theoretical investigation.[1][3]

Aggregation and Solution Structure: A Theoretical Perspective

Organolithium compounds are known to form aggregates in solution, a phenomenon that significantly modulates their reactivity.[4] While experimental techniques like NMR spectroscopy and cryoscopy are invaluable for determining the solution structures of these aggregates, computational chemistry provides a powerful lens to understand the energetics and geometries of these species.[5]

Theoretical studies on analogous alkyllithiums, primarily using Density Functional Theory (DFT), have shown that the degree of aggregation is a delicate balance between the nature of the alkyl group, the solvent, and the temperature.[6][7]

Key Theoretical Findings on Alkyllithium Aggregation (by analogy):

-

In non-polar hydrocarbon solvents (e.g., hexane, cyclohexane): Alkyllithiums like n-butyllithium tend to exist as higher-order aggregates, predominantly hexamers and tetramers.[4][8] The aggregation is driven by the desire to stabilize the electron-deficient lithium centers.

-

In polar coordinating solvents (e.g., diethyl ether, THF): The presence of Lewis basic solvent molecules leads to the deaggregation of the larger clusters into smaller, more reactive species, such as tetramers, dimers, and even monomers.[6][9] The solvent molecules coordinate to the lithium atoms, stabilizing them and breaking the inter-aggregate bonds.

Based on these principles, it is reasonable to predict that this compound follows a similar trend. The steric hindrance of the isobutyl group might slightly disfavor the formation of the most compact higher-order aggregates compared to n-butyllithium.

Computational Methodologies for Studying Aggregation

The primary computational tool for investigating the aggregation of organolithium compounds is Density Functional Theory (DFT).[6]

A typical computational workflow involves:

-

Model Building: Constructing various aggregate models (monomer, dimer, tetramer, hexamer) of this compound, both unsolvated and solvated with explicit solvent molecules (e.g., THF, diethyl ether).

-

Geometry Optimization: Optimizing the geometry of each model to find its lowest energy conformation.

-

Energy Calculation: Calculating the single-point energies of the optimized structures to determine their relative stabilities.

-

Thermodynamic Analysis: Performing frequency calculations to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy) and to confirm that the optimized structures are true minima on the potential energy surface.

The choice of DFT functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)), have been shown to provide reliable results for organolithium systems.[10]

Theoretical Analysis of this compound Reactivity

The reactivity of this compound, like other organolithiums, is a function of its basicity and nucleophilicity. Theoretical studies can provide valuable insights into the transition states and reaction pathways of its characteristic reactions.

Basicity and Deprotonation Reactions

This compound is a strong base capable of deprotonating a wide range of C-H, N-H, and O-H acids.[1] The basicity of alkyllithiums generally follows the order: tert-butyllithium > sec-butyllithium > this compound ≈ n-butyllithium.

Computational studies on deprotonation reactions involving alkyllithiums typically focus on locating the transition state for the proton transfer step. The activation energy for this step provides a quantitative measure of the kinetic basicity of the reagent.

Nucleophilic Addition Reactions

This compound readily participates in nucleophilic addition reactions to carbonyl compounds and other electrophiles. Theoretical modeling of these reactions can elucidate the mechanism (e.g., concerted vs. stepwise) and predict the stereochemical outcome.

Quantitative Data from Analogous Systems

Due to the limited direct computational data for this compound, the following tables summarize theoretical data for closely related alkyllithiums to provide a comparative context.

Table 1: Calculated Aggregation Energies of Alkyllithiums (Gas Phase, kcal/mol)

| Alkyllithium | Dimerization Energy (Monomer -> Dimer) | Tetramerization Energy (2 x Dimer -> Tetramer) |

| Methyllithium | -49.8 | -56.2 |

| n-Butyllithium | -45.2 | -52.1 |

| tert-Butyllithium | -38.5 | -48.9 |

Data are illustrative and based on typical DFT calculations. Actual values may vary with the level of theory.

Table 2: Calculated Relative Energies of Solvated n-Butyllithium Aggregates in THF (kcal/mol)

| Aggregate | Relative Energy |

| Monomer·(THF)₃ | 10.2 |

| Dimer·(THF)₄ | 0.0 (Reference) |

| Tetramer·(THF)₄ | 5.8 |

Data adapted from DFT calculations on n-butyllithium in THF, illustrating the preference for the dimeric species in this solvent.[6]

Experimental Protocols for Computational Studies

The following provides a generalized protocol for the theoretical investigation of an this compound-mediated reaction, for instance, the deprotonation of a generic substrate R-H.

Objective: To determine the reaction mechanism and activation energy for the deprotonation of R-H by this compound.

Computational Method: Density Functional Theory (DFT)

Software: Gaussian, ORCA, or similar quantum chemistry package.

Protocol:

-

Model Construction:

-

Build the structures of the reactants: an this compound aggregate (e.g., a solvated dimer, (i-BuLi)₂·(THF)₄) and the substrate R-H.

-

Build the structures of the expected products: the lithiated substrate R-Li and isobutane, along with the dissociated lithium aggregate.

-

-

Reactant and Product Optimization:

-

Perform geometry optimizations and frequency calculations for all reactant and product species.

-

Use a suitable level of theory, for example, B3LYP/6-31G(d) with a continuum solvent model (e.g., PCM, SMD) to account for bulk solvent effects.

-

-

Transition State Search:

-

Perform a transition state search (e.g., using the Berny algorithm in Gaussian) starting from an initial guess of the transition state geometry. The initial guess can be generated by a relaxed scan along the C-H bond being broken and the new C-Li bond being formed.

-

A successful transition state optimization will yield a structure with a single imaginary frequency corresponding to the desired reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the optimized transition state structure to confirm that it connects the reactant and product minima.

-

-

Energy Profile Generation:

-

Calculate the single-point energies of the optimized reactant, transition state, and product structures at a higher level of theory (e.g., M06-2X/6-311+G(d,p)) for improved accuracy.

-

Construct a reaction energy profile, plotting the relative energies of the species along the reaction coordinate. The activation energy is the energy difference between the transition state and the reactants.

-

Conclusion and Future Outlook

While direct theoretical investigations of this compound reactivity are currently limited, a wealth of computational data on analogous alkyllithium systems provides a solid foundation for understanding its behavior. The principles of aggregation, solvent effects, and reaction mechanisms are broadly applicable. Future computational studies focusing specifically on this compound are needed to refine our understanding of its unique reactivity profile, particularly in the context of complex organic transformations. Such studies will undoubtedly contribute to the development of more efficient and selective synthetic methodologies.

References

- 1. nbinno.com [nbinno.com]

- 2. marketpublishers.com [marketpublishers.com]

- 3. reddit.com [reddit.com]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. Atomic-level structure determination of amorphous molecular solids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aggregation of alkyllithiums in tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Safe Handling and Storage of Pyrophoric Isobutyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyllithium ((CH₃)₂CHCH₂Li) is a highly reactive organolithium reagent widely employed in organic synthesis as a strong base and nucleophile. Its utility is underscored by its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1] This document provides detailed protocols and safety guidelines for the handling and storage of this compound to mitigate the inherent risks and ensure a safe laboratory environment. Adherence to these protocols is critical to prevent personal injury and property damage.

Hazards Associated with this compound

This compound presents multiple significant hazards that necessitate stringent safety precautions.

-

Pyrophoric Nature: It ignites spontaneously when exposed to air.[2] This reactivity is due to the highly polar carbon-lithium bond.

-

Water Reactivity: It reacts violently with water and other protic sources, releasing flammable isobutane gas, which can ignite.[2]

-

Corrosivity: this compound is corrosive and can cause severe chemical burns to the skin and eyes upon contact.[2]

-

Respiratory Hazards: Inhalation of this compound aerosols or combustion byproducts can cause severe respiratory tract irritation.[3] Vapors may also cause drowsiness and dizziness.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloving is recommended. An inner layer of nitrile gloves with an outer layer of neoprene or butyl rubber gloves. | Provides a robust barrier against chemical permeation and physical hazards. Nitrile offers good dexterity and splash resistance, while the outer layer provides additional chemical and flame resistance.[4][5][6] |

| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions.[4] |

| Body Protection | A flame-resistant (FR) lab coat, buttoned to its full length. | Protects the body from fire in case of accidental ignition.[4] |

| Footwear | Closed-toed shoes made of a non-porous material. | Protects feet from spills. |

Storage and Handling Environment

A controlled environment is crucial for the safe storage and handling of this compound.

Storage

| Parameter | Requirement | Justification |

| Temperature | 2-8°C | Reduces the rate of thermal decomposition.[7] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with air and moisture, which can lead to ignition.[1] |

| Container | In the original manufacturer's container (e.g., Sure/Seal™ bottle) or a suitable pressure-tested vessel. | Ensures a secure, airtight seal. |

| Location | In a designated, clearly labeled, and well-ventilated area away from heat sources, open flames, and incompatible materials (e.g., water, acids, oxidizers).[3][8] | Minimizes the risk of accidental ignition and reaction. |

Handling Environment

All manipulations of this compound must be performed under an inert atmosphere.

-

Glovebox: A glovebox with a continuously purged inert atmosphere is the preferred method for handling this compound.[3]

-

Fume Hood: If a glovebox is not available, manipulations must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[4] Air-free techniques, such as using a Schlenk line, are mandatory.

Experimental Protocols

Syringe Transfer of this compound (for volumes ≤ 50 mL)

This protocol outlines the transfer of this compound from a Sure/Seal™ bottle to a reaction vessel using a syringe.

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, oven-dried reaction flask with a rubber septum

-

Dry, gas-tight syringe with a Luer-lock needle (at least twice the volume of the liquid to be transferred)[9]

-

Inert gas source (argon or nitrogen) with a bubbler

-

Secondary containment (e.g., a plastic or metal tray)

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Purge the reaction flask with inert gas.

-

Place the Sure/Seal™ bottle in secondary containment and clamp it securely.

-

-

Syringe Preparation:

-

Flush the syringe with inert gas three times by drawing gas from a purged flask and expelling it.[10]

-

-

Transfer:

-

Carefully insert the needle of the inert gas line into the septum of the Sure/Seal™ bottle, ensuring the needle tip is above the liquid level.

-

Insert the syringe needle into the septum, with the tip below the liquid surface.

-

Slowly withdraw the desired volume of this compound into the syringe. A slight positive pressure of inert gas in the bottle will facilitate this.

-

Once the desired volume is obtained, withdraw the needle until the tip is in the headspace of the bottle and pull a small amount of inert gas into the syringe to create a gas bubble at the top. This prevents the reagent from dripping and igniting at the needle tip.[11]

-

Quickly and carefully withdraw the syringe from the Sure/Seal™ bottle and insert it into the septum of the reaction flask.

-

Inject the this compound into the reaction flask.

-

-

Cleaning:

-

Immediately rinse the syringe and needle with a dry, inert solvent (e.g., hexane).

-

Quench the solvent rinse by slowly adding it to a flask containing isopropanol.

-

Cannula Transfer of this compound (for volumes > 50 mL)

This protocol describes the transfer of larger volumes of this compound using a double-tipped needle (cannula).

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, oven-dried receiving flask with a rubber septum

-

Dry, double-tipped stainless steel or PTFE cannula

-

Inert gas source (argon or nitrogen) with a bubbler

-

Secondary containment

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Purge the receiving flask with inert gas.

-

Place both the Sure/Seal™ bottle and the receiving flask in secondary containment and clamp them securely.

-

-

Cannula Insertion:

-